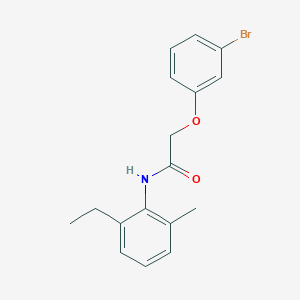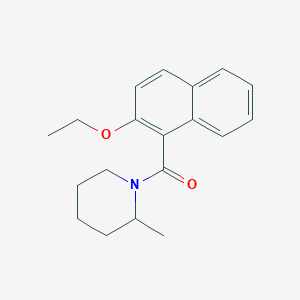
isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate, also known as IITC, is a chemical compound that has been widely used in scientific research. It is a derivative of thienopyridine and isonicotinamide and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate involves its interaction with various target molecules in the cell. It has been shown to bind to the active site of COX-2 and to inhibit its activity. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymatic reactions that lead to cell death. In addition, isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has been shown to interact with viral proteins and to inhibit their function, thereby preventing viral replication.
Biochemical and Physiological Effects:
isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to inhibit the activity of various enzymes, such as COX-2, and to induce apoptosis in cancer cells. In addition, isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has been shown to interact with viral proteins and to inhibit their function, thereby preventing viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate in lab experiments. It is a relatively new compound and its long-term effects are not well understood. In addition, it may have off-target effects that could interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for research on isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate. One area of interest is the development of more potent and selective inhibitors of COX-2. Another area of interest is the investigation of the potential therapeutic applications of isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate in cancer and viral infections. In addition, further studies are needed to elucidate the long-term effects of isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate and to determine its safety profile.
Applications De Recherche Scientifique
Isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. isopropyl 2-(isonicotinoylamino)-5-isopropyl-3-thiophenecarboxylate has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses, such as herpes simplex virus.
Propriétés
IUPAC Name |
propan-2-yl 5-propan-2-yl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-10(2)14-9-13(17(21)22-11(3)4)16(23-14)19-15(20)12-5-7-18-8-6-12/h5-11H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZFQTCMVDOFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4433468.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4433475.png)

![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)




![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433552.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4433565.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide](/img/structure/B4433576.png)